molecular formula C19H22ClNO4S B6561942 3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1091006-20-0

3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6561942
CAS No.: 1091006-20-0
M. Wt: 395.9 g/mol
InChI Key: OOCZNTHSEHXBBI-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide, also known as CMPO-POMB, is a chemical compound with a wide range of applications in the fields of synthetic chemistry and drug discovery. CMPO-POMB is a key intermediate in the synthesis of several drugs and pharmaceuticals. It has been widely studied in recent years due to its potential applications in various fields of science.

Scientific Research Applications

3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of several drugs and pharmaceuticals, including antibiotics, antifungals, and antivirals. It has also been used as a reagent in the synthesis of a variety of organic compounds, such as polymers, polyesters, and polyamides. In addition, this compound has been used as a catalyst in the synthesis of polymers and other polymeric materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. This inhibition can lead to an increase in the levels of certain drugs in the body, which can have both beneficial and adverse effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which can lead to an increase in the levels of certain drugs in the body. In addition, this compound has been shown to have anti-inflammatory and anti-bacterial effects, as well as a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized using a variety of methods. It is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also a toxic compound and should be handled with care.

Future Directions

The potential applications of 3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide are still being explored. Possible future directions include the use of this compound in the synthesis of new drugs and pharmaceuticals, as well as in the development of new polymeric materials. In addition, further research is needed to determine the full range of biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide can be synthesized using a variety of methods. The most commonly used method is a two-step synthesis involving the reaction of 4-chloro-3-methoxybenzene-1-sulfonamide with 4-phenyloxan-4-ylmethyl bromide in the presence of a base. This reaction requires careful temperature and pH control to ensure an optimal yield. Other methods for synthesizing this compound include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4S/c1-24-18-8-7-16(13-17(18)20)26(22,23)21-14-19(9-11-25-12-10-19)15-5-3-2-4-6-15/h2-8,13,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCZNTHSEHXBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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